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Compound of Interest

Compound Name: 4-(3-Chloropropyl)morpholine

Cat. No.: B193441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(3-
Chloropropyl)morpholine (CAS No: 7357-67-7), a key intermediate in the synthesis of
various pharmaceuticals, including the anticancer drug Gefitinib. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for these analyses.

Chemical Structure and Properties

e |[UPAC Name: 4-(3-chloropropyl)morpholine

Molecular Formula: C7H14CINO

Molecular Weight: 163.65 g/mol [1]

Appearance: Colorless to light yellow clear liquid

Boiling Point: 115 °C at 25 mmHg[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for 4-(3-
Chloropropyl)morpholine.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b193441?utm_src=pdf-interest
https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0240217.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0240217.htm
https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.70-3.80 m 4H -O-CH3z- (Morpholine)
3.60 t 2H -CHz-Cl
-N-CHz- (Morpholine
2.40-2.60 m 6H
& Propyl)
1.90 m 2H -CH2-CH2-CH:-

Solvent: DMSO-ds,
Spectrometer: 300
MHz[1]

Table 2: 13C NMR Spectroscopic Data

While specific experimental 3C NMR data with peak listings were not found in the surveyed
literature, spectral data for 4-(3-Chloropropyl)morpholine is available in databases such as
SpectraBase.[2] The expected chemical shift ranges for the carbon atoms are outlined below
based on typical values for similar functional groups.

Chemical Shift (8) ppm (Predicted) Assighment
~66-67 -O-CH3z- (Morpholine)
~55-56 -N-CH2-CHz2- (Propyl)
~53-54 -N-CHz- (Morpholine)
~45-46 -CH2-Cl

~29-30 -CH2-CH2-CH2-

Infrared (IR) Spectroscopy
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Table 3: IR Spectroscopic Data

The IR spectrum of 4-(3-Chloropropyl)morpholine exhibits characteristic peaks

corresponding to its functional groups. The data is typically acquired using an ATR-FT-IR

spectrometer.[2]

Wavenumber (cm~?) Intensity Assignment

~2950-2800 Strong C-H stretching (Aliphatic)
~1450 Medium C-H bending (Scissoring)
~1280 Strong C-N stretching (Amine)
~1115 Strong C-O-C stretching (Ether)
~760 Strong C-Cl stretching (Alkyl Halide)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Mass spectrometry data has been reported using both Chemical lonization (CI) and Electron

lonization (El) methods.

Chemical lonization (CI-B)[2]

m/z Relative Intensity (%) Assignment

164 99.99 [M+H]*

166 62.33 [M+H]* (3’Cl isotope)
128 49.56 [M-CI]*

100 80.82 [M-C3HeClI]* (Morpholine

fragment)

Electron lonization (EI-B)[2]

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Chloropropyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Chloropropyl_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-Chloropropyl_morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

100 99.99 [M-C3HeCI]* (Base Peak)
56 34.49

70 36.83

43 63.73

42 69.41

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Chloropropyl)morpholine in
about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds). The solution should be clear and
free of any solid particles.

 NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

o Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

o For 'H NMR, acquire the spectrum using a standard pulse program with a sufficient
number of scans to obtain a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single
lines for each unique carbon atom. A longer acquisition time and more scans are typically
required due to the lower natural abundance of 13C.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b193441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
a reference.

IR Spectroscopy Protocol

o Sample Preparation: As 4-(3-Chloropropyl)morpholine is a liquid, a neat spectrum can be
obtained. Place a small drop of the liquid directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FT-IR spectrometer.

» Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry Protocol

e Sample Preparation: Prepare a dilute solution of 4-(3-Chloropropyl)morpholine in a volatile
organic solvent such as methanol or acetonitrile.

o Sample Introduction: Introduce the sample into the mass spectrometer, often via direct
infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

e lonization:

o Electron lonization (El): The sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and extensive fragmentation.

o Chemical lonization (Cl): A reagent gas (e.g., methane or ammonia) is introduced and
ionized. These reagent gas ions then react with the sample molecules in a softer ionization
process, typically resulting in a prominent protonated molecule peak [M+H]* and less
fragmentation.
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¢ Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

+ Detection: An electron multiplier or similar detector records the abundance of each ion. The
output is a mass spectrum showing relative intensity versus m/z.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(3-Chloropropyl)morpholine.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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